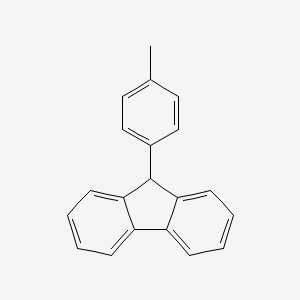

9-(4-Methylphenyl)-9H-fluorene

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Chemical Research

The fluorene molecule, a polycyclic aromatic hydrocarbon, is characterized by a planar, rigid structure that facilitates π-π stacking, a key interaction in the self-assembly of organic materials. This inherent planarity, combined with its distinct photophysical properties such as high photostability and significant two-photon absorption cross-sections, has cemented its importance in materials science.

Fluorene-based compounds are particularly prominent in the field of organic electronics, where they are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic solar cells, and field-effect transistors. The ability to readily functionalize the fluorene core at the C2, C7, and C9 positions allows for the fine-tuning of its electronic and optical properties. For instance, the introduction of electron-donating or electron-accepting groups can modulate the emission color of fluorene-based materials, leading to the development of efficient blue-emitting compounds, which are crucial for full-color displays.

Academic Perspectives on 9,9-Disubstituted Fluorene Derivatives

A significant focus within fluorene chemistry has been on 9,9-disubstituted derivatives. The substitution at the C9 position serves multiple purposes. It can enhance the solubility of the resulting materials, which is a critical factor for their processability into thin films for electronic devices. Furthermore, the substituents at the C9 position can be tailored to influence the material's thermal stability and to prevent the formation of undesirable aggregates that can quench fluorescence.

A wide array of synthetic methods has been developed for the preparation of 9,9-disubstituted fluorenes. acs.org These methods often involve the use of fluorene propargylic alcohols as key intermediates, which can react with various nucleophiles under Lewis acid catalysis to yield a diverse range of functionalized products. acs.orgnih.gov The resulting hybrid molecules, which may incorporate moieties like 7-azaindole, often exhibit interesting photophysical properties, such as blue emission, making them promising candidates for materials applications. acs.orgnih.gov

Research Scope and Potential of 9-(4-Methylphenyl)-9H-fluorene (or Analogs) in Specialized Fields

While much of the research has concentrated on 9,9-disubstituted fluorenes, 9-mono-substituted derivatives such as this compound also hold significant research interest. These compounds serve as important intermediates in the synthesis of more complex molecules and can be used as ligands for metallocene catalysts in olefin polymerization. researchgate.net

The synthesis of 9-aryl-fluorenes can be conveniently achieved from triarylcarbinols in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). researchgate.netrsc.org The nature of the substituents on the aryl rings of the starting triarylcarbinol dictates the orientation of the intramolecular aromatic substitution, allowing for chemo-selective synthesis. researchgate.netrsc.org For example, the reaction of tri(p-tolyl)methanol under these conditions would be expected to yield 2,7-dimethyl-9-(p-tolyl)-9H-fluorene. A common route to 9-aryl fluorenes involves the reaction of fluorenone with an aryl Grignard reagent to form a 9-aryl-9-fluorenol, which is then reduced. researchgate.net

The table below summarizes a synthetic approach to a key precursor of this compound.

| Precursor | Reagents and Conditions | Product | Yield |

| 9-Bromofluorene | p-Tolualdehyde, TDAE | (9H-Fluoren-9-yl)(p-tolyl)methanol | 24% |

| Data from a study on the reductive dehalogenation of 9-bromofluorene. mdpi.com |

The resulting (9H-Fluoren-9-yl)(p-tolyl)methanol can then be reduced to the target compound, this compound. The properties of this and related 9-aryl-fluorenes are of interest for the development of new functional materials. For instance, the incorporation of different aryl groups at the 9-position of 9-silafluorenes has been shown to modulate their intermolecular interactions and solid-state emission properties. mdpi.com Furthermore, complex structures like 3-(3-Bromo-9-p-tolyl-9H-fluoren-9-yl)-9-phenyl-9H-carbazole, which are built upon the 9-p-tolyl-9H-fluorene framework, are being investigated for their potential in organic electronics, highlighting the role of this compound as a valuable building block. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(4-methylphenyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUHZMOBYQUIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171163 | |

| Record name | 9-(4-Methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18153-43-0 | |

| Record name | NSC 86495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018153430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(4-Methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the detailed molecular structure of 9-(4-Methylphenyl)-9H-fluorene in solution.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Assignment

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental in identifying the various proton and carbon environments within the molecule.

In the ¹H NMR spectrum of a related compound, 3-methyl-9-(4-methylphenyl)-9H-fluorene, recorded in CDCl₃, distinct signals corresponding to the different protons are observed. rsc.org The aromatic protons of the fluorene (B118485) and methylphenyl moieties typically appear in the downfield region, while the methyl protons and the single proton at the 9-position of the fluorene core show characteristic upfield shifts. rsc.org

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton. rsc.org The quaternary carbons and those in aromatic rings exhibit signals at specific chemical shifts, allowing for their unambiguous assignment. rsc.org For instance, in 3-methyl-9-(4-methylphenyl)-9H-fluorene, the carbon atoms of the methyl groups, the C9 carbon of the fluorene, and the various aromatic carbons can be distinguished. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-methyl-9-(4-methylphenyl)-9H-fluorene in CDCl₃ rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.79 - 6.99 (m) | 148.5, 145.3, 141.1, 141.0, 138.8, 136.9, 136.3, 129.4, 128.2, 128.1, 127.2, 125.3, 125.0, 120.4, 119.7 |

| H-9 | 5.00 (s) | 53.7 |

| CH₃ (fluorene) | 2.47 (s) | 21.6 |

| CH₃ (phenyl) | 2.33 (s) | 21.1 |

Note: The data presented is for a closely related derivative, 3-methyl-9-(4-methylphenyl)-9H-fluorene. The multiplicity of the signals is denoted as 's' for singlet and 'm' for multiplet.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To further refine the structural assignment and understand the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, revealing which protons are neighbors in the chemical structure. mdpi.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of carbon signals. mdpi.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary carbons and for piecing together the entire molecular framework. mdpi.comyoutube.com

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of this compound. mdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

The FT-IR spectrum of fluorene derivatives typically displays characteristic absorption bands. brieflands.com For a related compound, 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one, the spectrum shows bands corresponding to aromatic C-H stretching (around 3055 and 3010 cm⁻¹), aliphatic C-H stretching (2915 cm⁻¹), and aromatic C=C stretching vibrations (around 1596 and 1445 cm⁻¹). iucr.org The presence of the methyl group would be indicated by specific C-H bending vibrations.

Table 2: Characteristic FT-IR Absorption Bands for a Fluorene Derivative iucr.org

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3055, 3010 |

| Aliphatic C-H Stretch | 2915 |

| Aromatic C=C Stretch | 1596, 1445 |

| C-H Bending and other fingerprint region bands | 1316, 1238, 813, 685 |

Note: The data is for 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one and serves as a representative example.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn confirms its elemental composition.

For the related compound 3-methyl-9-(4-methylphenyl)-9H-fluorene (C₂₁H₁₈), the calculated exact mass is 270.1409. rsc.org HRMS analysis using techniques like electron ionization (EI) would be expected to yield a molecular ion peak [M]⁺ that closely matches this theoretical value, providing strong evidence for the compound's chemical formula. rsc.org

Table 3: HRMS Data for a Related Fluorene Derivative rsc.org

| Compound | Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ |

| 3-methyl-9-(4-methylphenyl)-9H-fluorene | C₂₁H₁₈ | 270.1409 | 270.1403 |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Analysis of Fluorene Derivatives

In the solid state, weak intermolecular interactions, such as C-H···π interactions, can influence the crystal packing. iucr.org The study of various 9,9-disubstituted fluorene derivatives has shown how different substituents at the C9 position affect the molecular packing and supramolecular architecture. mdpi.comresearchgate.net

Table 4: Crystal Data for a Fluorene Derivative iucr.org

| Parameter | Value |

| Compound | 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one |

| Formula | C₂₉H₂₄O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7188 (16) |

| b (Å) | 10.8189 (18) |

| c (Å) | 11.5132 (19) |

| α (°) | 75.500 (3) |

| β (°) | 68.681 (3) |

| γ (°) | 84.315 (3) |

| Volume (ų) | 1091.8 (3) |

| Z | 2 |

Note: The data is for a representative fluorene derivative and illustrates the type of information obtained from single crystal X-ray analysis.

Analysis of Intermolecular Interactions and Supramolecular Motifs

The solid-state packing of fluorene derivatives is governed by a variety of weak intermolecular interactions, which dictate their supramolecular architecture. For this compound, the key interactions expected to play a role are C-H···π and π-π stacking interactions.

Another critical interaction is π-π stacking, which occurs between the planar aromatic regions of the fluorene core and the phenyl rings. In derivatives like N-(9H-Fluoren-9-ylidene)-4-methylaniline, these interactions can lead to the formation of one-dimensional chains. The presence of the tolyl group in this compound likely influences the nature and geometry of these stacking interactions.

The combination of these non-covalent interactions leads to the formation of distinct supramolecular motifs, such as dimers, chains, or more complex three-dimensional networks. The specific arrangement will depend on the subtle balance of these forces, influenced by the steric and electronic properties of the tolyl substituent.

Table 1: Representative Intermolecular Interactions in Fluorene Derivatives

| Compound | Interaction Type | Key Geometric Parameters | Resulting Supramolecular Motif | Reference |

|---|---|---|---|---|

| N-(9H-Fluoren-9-ylidene)-4-methylaniline | π-π stacking | Centroid-centroid distance = 3.808 Å | 1D chains | |

| 9,9-dimethyl-9H-fluorene | C-H···π | d(H···Cg) 2.84–3.01 Å, ∠(C-H···Cg) 151–176° | Molecular cross-linking | researchgate.net |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | C-H···O | - | Inversion symmetric supramolecular motif | iucr.org |

Polymorphism Studies in Fluorene-Based Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in fluorene-based materials. nih.govresearchgate.net These different crystalline arrangements can lead to significant variations in the physicochemical properties of the material, including solubility, melting point, and optoelectronic characteristics. nih.gov

While specific studies on the polymorphism of this compound have not been reported in the reviewed literature, the propensity for fluorene derivatives to exhibit polymorphism is high. For example, 9,9-diarylfluorene-based organic semiconductors have been shown to exhibit rich phase behavior. nih.gov The control of this polymorphism is considered a rational approach to tailoring the optoelectronic functions of thin films. nih.gov

The investigation of polymorphism in this compound would typically involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting crystalline forms would then be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and distinguish the different polymorphs. Each polymorph would exhibit a unique crystal packing and, consequently, a distinct set of intermolecular interactions and supramolecular motifs.

Table 2: Examples of Polymorphism in Fluorene Derivatives

| Compound Class/Example | Observed Phenomenon | Impact on Properties | Reference |

|---|---|---|---|

| 9,9-diarylfluorene-based organic semiconductors | Exhibits polymorphism | Affects charge transport and photoluminescence | nih.gov |

| Fluoren-9-ylidene malononitrile (B47326) derivatives | Known to exist in multiple crystalline forms | Leads to different material properties | researchgate.net |

Computational Chemistry and Theoretical Investigations of Fluorene Based Compounds

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic and geometric structures of medium to large-sized organic molecules like 9-(4-Methylphenyl)-9H-fluorene. DFT calculations allow for the precise determination of molecular geometries and the analysis of frontier molecular orbitals, which are crucial for understanding the compound's reactivity and photophysical properties.

Molecular Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT methods reveals the most stable three-dimensional arrangement of its atoms. In this process, the total energy of the molecule is minimized with respect to all atomic coordinates, resulting in predicted bond lengths, bond angles, and dihedral angles.

A conformational analysis would involve rotating the tolyl group relative to the fluorene (B118485) moiety to map the potential energy surface and identify the global energy minimum, which is anticipated to correspond to this twisted conformation.

Table 1: Expected Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value | Description |

|---|---|---|

| Fluorene Ring System | Nearly Planar | The fused aromatic rings of the fluorene core exhibit minimal deviation from planarity. |

| C9 Hybridization | sp³ | The central carbon atom connecting the fluorene and tolyl groups is tetrahedrally coordinated. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and the optical and electronic properties of the compound.

For this compound, the HOMO is expected to be primarily localized on the electron-rich fluorene moiety, which acts as the principal chromophore. The introduction of the 4-methylphenyl group, a mild electron-donating group, at the C9 position is anticipated to raise the energy of the HOMO slightly compared to unsubstituted 9-phenylfluorene. The LUMO is also expected to be distributed across the π-system of the fluorene core.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with a red-shift in the absorption spectrum. Computational studies on various fluorene derivatives have shown that the HOMO-LUMO gap can be effectively tuned by altering the substituents. Increasing the electron-donating character of substituents generally leads to an increase in the HOMO energy level and a decrease in the HOMO-LUMO gap.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Expected Localization | Influence of 4-Methylphenyl Group |

|---|---|---|

| HOMO | Primarily on the fluorene π-system | Energy level is slightly raised due to the electron-donating nature of the tolyl group. |

| LUMO | Primarily on the fluorene π-system | Energy level is less affected compared to the HOMO. |

Prediction of Optical and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical values for the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For this compound, the electronic transitions in the UV-visible region are expected to be dominated by π-π* transitions within the fluorene chromophore. The lowest energy transition, corresponding to the HOMO to LUMO excitation, will be of particular interest as it dictates the onset of absorption.

Theoretical studies on similar fluorene-based systems have demonstrated a good correlation between TD-DFT calculated spectra and experimental results. researchgate.net The calculations can also elucidate the nature of each electronic transition by identifying the specific molecular orbitals involved. For instance, transitions may involve charge transfer character, though in the case of this compound, the transitions are likely to be localized on the fluorene system due to the electronic nature of the substituent.

Table 3: Predicted Optical and Electronic Transition Properties for this compound

| Transition | Expected Wavelength (λmax) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | UV Region | Moderate | Primarily HOMO → LUMO (π-π*) |

Mechanistic Studies and Reaction Pathway Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and determine the activation energies, thereby providing a detailed, step-by-step picture of how a reaction proceeds.

Transition State Characterization and Activation Energy Calculations

A transition state represents the highest energy point along a reaction coordinate, and its structure is a critical piece of information for understanding a reaction mechanism. Computational methods can be used to locate and characterize transition states, which are identified as saddle points on the potential energy surface with exactly one imaginary vibrational frequency.

Once the structures of the reactants and the transition state have been optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between them. This value is a key determinant of the reaction rate. While specific transition state calculations for reactions involving this compound are not detailed in the provided search context, such calculations are routinely applied to understand various organic reactions, including electrophilic substitutions, nucleophilic additions, and pericyclic reactions that fluorene derivatives might undergo. For example, a computational study of a hydride shift in a substituted 9-fluorenyl carbocation revealed a high activation barrier, explaining the observed reaction outcome. nih.gov

Intermediates Analysis (e.g., Carbocation, Radical)

Many reactions of fluorene derivatives proceed through reactive intermediates such as carbocations or radicals. The C9 position of the fluorene ring is particularly susceptible to the formation of these intermediates due to the stabilization afforded by the extended π-system.

The 9-(4-Methylphenyl)-9H-fluorenyl carbocation would be a tertiary carbocation, with the positive charge stabilized by resonance delocalization into the fluorene ring system and by the electron-donating 4-methylphenyl group. Computational studies can be employed to optimize the geometry of this carbocation, revealing a more planar geometry at the C9 carbon compared to the neutral molecule, and to map the distribution of the positive charge. Fluorenyl cations are classic examples of 4π electron antiaromatic systems, though this antiaromaticity can be influenced by substituents.

Similarly, the 9-(4-Methylphenyl)-9H-fluorenyl radical is a species with an unpaired electron at the C9 position. This radical is also stabilized by resonance, which delocalizes the unpaired electron over the entire fluorene framework. Computational analysis of organic radicals is a challenging area, but various DFT and wavefunction methods can be used to predict their stability and electronic structure. The formation of such radical intermediates is plausible in reactions initiated by light or radical initiators. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one |

Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry provides powerful tools for understanding the intricate relationships between the molecular structure of a compound and its reactivity and physical properties. For fluorene-based compounds, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer deep insights into how modifications to the fluorene core influence its behavior. These studies are crucial for the rational design of new materials with tailored characteristics.

The introduction of a substituent, such as the 4-methylphenyl group at the 9-position of the fluorene scaffold, fundamentally alters the electronic landscape of the molecule. This, in turn, impacts its reactivity and stability. Computational methods are adept at quantifying these electronic effects.

The 4-methylphenyl group is generally considered to be an electron-donating group due to the hyperconjugation effect of the methyl substituent. This electron donation can influence the electron density distribution across the fluorene system. Theoretical calculations can map this distribution, often visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule.

A key aspect of computational analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining the electronic properties of a molecule. For instance, the HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity and lower stability.

Computational studies on similar 9-aryl-9-silafluorenes have utilized DFT and Time-Dependent DFT (TD-DFT) to explain their optical properties, which are intrinsically linked to their electronic structure. researchgate.net These calculations help to understand how the aryl substituent conjugates with the fluorene system, which can be weak in some cases. researchgate.netmdpi.com

Below is an illustrative table showing the type of data that would be generated from a DFT calculation to analyze the electronic effects of a substituent. The values are representative and intended to demonstrate the concepts.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher values indicate greater ease of donating an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate greater ease of accepting an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms, indicating electron distribution. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Beyond static electronic properties, computational chemistry can be used to model chemical reactions and derive important thermodynamic and kinetic parameters. These calculations can predict the feasibility and rate of chemical processes involving this compound.

Kinetic Parameters , most notably the activation energy (Ea) or activation Gibbs free energy (ΔG‡), can be determined by locating the transition state structure for a given reaction pathway. The transition state is the highest energy point along the reaction coordinate, and the activation energy represents the barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Theoretical studies on the dissociation of other organic molecules have demonstrated the utility of computational methods like DFT (e.g., using functionals like B3LYP, APFD, and ωB97XD) to investigate various reaction pathways and determine their kinetic and thermodynamic parameters. dntb.gov.ua Such studies can elucidate complex reaction mechanisms, showing, for instance, whether a reaction proceeds through a concerted or stepwise mechanism. dntb.gov.ua

For this compound, one could computationally investigate reactions such as thermal decomposition, oxidation, or reactions with other chemical species. The calculations would provide a detailed energy profile of the reaction, identifying intermediates and transition states.

An illustrative table of the kind of data generated from such computational studies is presented below. These values are conceptual and serve to demonstrate the parameters that would be calculated.

| Parameter | Description |

| Enthalpy of Reaction (ΔHrxn) | The heat absorbed or released during a reaction at constant pressure. |

| Gibbs Free Energy of Reaction (ΔGrxn) | The maximum amount of non-expansion work that can be extracted from a reaction; indicates spontaneity. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. Can be estimated from activation energy via the Arrhenius equation. |

| Bond Dissociation Energy (BDE) | The enthalpy change when a bond is broken homolytically. |

These computational approaches provide a powerful framework for establishing structure-reactivity and structure-property relationships, enabling a deeper understanding of the chemical behavior of this compound and guiding the design of new fluorene derivatives with desired functionalities.

Applications in Advanced Materials Science

Fluorene (B118485) Derivatives as Building Blocks for Organic Electronic Materials

Fluorene and its derivatives are a cornerstone in the development of organic electronic materials, prized for their high thermal stability and efficient charge transport capabilities. The 9-position of the fluorene core is particularly amenable to substitution, allowing for the tuning of its electronic and physical properties. The introduction of a 4-methylphenyl group at this position in 9-(4-Methylphenyl)-9H-fluorene influences the molecule's solubility and molecular packing, which are critical factors for device performance.

While extensive research exists for a wide array of complex fluorene derivatives, detailed application-specific studies on this compound are less prevalent in publicly available literature. The focus of current research tends to be on more functionalized fluorene structures. However, the foundational nature of this compound makes it a relevant subject of discussion.

Organic Light-Emitting Diodes (OLEDs) and Host Materials

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaic Cells and Solar Cell Applications

In the field of Organic Photovoltaic (OPV) cells, fluorene derivatives are often incorporated into donor-acceptor copolymers to enhance light absorption and improve power conversion efficiencies. researchgate.netchalmers.senih.gov These materials are valued for their tunable electronic properties and good film-forming capabilities. ktu.edu Fluorene-based materials can be designed to have low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in solar cells. researchgate.net Although the broader class of fluorene copolymers is a subject of intense research in OPVs, specific studies detailing the performance of this compound in such applications are limited. nih.gov

Nonvolatile Memory Devices

Organic nonvolatile memory devices are an emerging technology with potential applications in data storage. Some organic materials, including certain fluorene derivatives, can exhibit bistable conductivity states that can be switched by an external voltage. This behavior is the basis for memory applications. The specific compound 9,9-bis(4-hydroxy-3-methylphenyl)fluorene, a close analogue, has been shown to form inclusion complexes with volatile and non-volatile guests, a property that can be relevant for sensing or storage applications, though this is distinct from electronic memory. rsc.org There is a lack of specific research on this compound for nonvolatile memory applications.

Photophysical Properties of Fluorene-Based Materials

The photophysical properties of fluorene derivatives are central to their application in optoelectronic devices. These properties are dictated by the molecule's electronic structure, which can be modified through chemical substitution.

Absorption and Emission Characteristics (UV-Vis and Fluorescence)

Fluorene itself has a characteristic UV absorption spectrum with a peak around 261 nm and a fluorescence emission peak at approximately 302 nm. aatbio.comnist.gov The introduction of substituents on the fluorene core can significantly alter these properties. For instance, extending the π-conjugation by adding aromatic groups typically leads to a bathochromic (red) shift in both absorption and emission spectra. chalmers.seresearchgate.net

Specific experimental data for the UV-Vis absorption and fluorescence spectra of this compound is not widely published in comprehensive tables. However, based on the general principles of photophysics for related compounds, it can be inferred that the addition of the 4-methylphenyl group at the 9-position would have a modest effect on the electronic transitions of the fluorene core compared to substituents at the 2- and 7-positions, which are part of the main conjugated system. The phenyl group at the C9 position is sterically twisted out of the plane of the fluorene moiety, which limits electronic conjugation.

For comparison, the photophysical properties of other 9-substituted fluorene derivatives have been reported. For example, derivatives of 9-phenyl-9-phosphafluorene oxide show absorption maxima in the range of 285-366 nm and emission maxima from 383-444 nm, depending on the other substituents on the molecule. researchgate.net Similarly, 9-borafluorene (B15495326) derivatives exhibit varied absorption and emission profiles based on their specific functionalization. researchgate.net

Below is an illustrative data table showing the photophysical properties of the parent fluorene compound and a related derivative, 9-fluorenone (B1672902), to provide context.

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

| Fluorene | ~261 | ~302 | |

| 9-Fluorenone | Hexane | ~380 | ~500 |

| 9-Fluorenone | Acetonitrile | - | - |

| 9-Fluorenone | Methanol | - | ~570 |

Data for Fluorene is general aatbio.com and for 9-Fluorenone is from a specific study. nycu.edu.tw A dash indicates data not specified in the source for that solvent.

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism, the change in a substance's color or spectral properties in response to a change in the polarity of the solvent, is a notable characteristic of certain fluorescent dyes. Luminogens exhibiting solvatochromism are valuable for assessing solvent parameters and as environmental sensors. researchgate.net While specific solvatochromic data for this compound is not extensively detailed in the provided context, the broader class of fluorene derivatives is known to exhibit sensitivity to their environment. For instance, the emission spectra of fluorene-based copolymers can shift based on the surrounding medium. This environmental sensitivity is a key area of study for developing sensors and responsive materials.

Quantum Yields and Luminescence Efficiency

Fluorene and its derivatives are renowned for their high luminescence efficiency. acs.org The parent compound, fluorene, exhibits a fluorescence quantum yield (Φ) of 0.80 in cyclohexane. aatbio.com Specific derivatives can achieve even higher efficiencies, with some fluorene compounds featuring thiophene (B33073) and alkynyl moieties reporting quantum yields between 0.86 and 0.98. nih.gov

In the solid state, the quantum yield can be significantly influenced by molecular packing and intermolecular interactions. For example, a metal-organic framework (MOF) constructed from a fluorene tetraacid linker showed a solid-state fluorescence quantum yield of 23%, a substantial increase from the 4% yield of the linker molecule alone, demonstrating how restricting the molecule's conformation can enhance emission. rsc.org Fluorene-based polymers and copolymers are also noted for their high photoluminescence quantum yields, a critical property for their use in light-emitting devices. acs.org20.210.105

Table 1: Fluorescence Quantum Yields of Selected Fluorene Compounds

| Compound | Quantum Yield (Φ) | Medium |

|---|---|---|

| Fluorene | 0.80 | Cyclohexane |

| Thiophene/Alkynyl Fluorene Derivatives | 0.86 - 0.98 | Not Specified |

| Fluorene Tetraacid Linker | ~4% | Solid State |

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation or in the solid state. nih.govhome.blog This effect is contrary to the more common aggregation-caused quenching (ACQ). The mechanism behind AIE in many systems involves the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and activates radiative channels. nih.gov

Fluorene derivatives have been successfully designed as AIE-active materials. researchgate.netnih.gov For example, certain fluorene-based compounds synthesized via Knoevenagel condensation exhibit significant fluorescence enhancement in aggregated states, such as in water/organic solvent mixtures. nih.gov The introduction of bulky groups at the 9-position of the fluorene ring can help reduce intermolecular π-π stacking, which can otherwise lead to quenching, and promote AIE. researchgate.net This property is highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govrsc.org

Mechanofluorochromism in Fluorene-Containing Systems

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. researchgate.netosti.gov This property arises from changes in the molecular packing and intermolecular interactions within the solid state.

Several fluorene-containing systems have been shown to exhibit reversible mechanofluorochromism. A notable example is a fluorene-based gold(I) complex that switches its fluorescence between green and yellow upon mechanical grinding and subsequent treatment with a solvent. researchgate.netnih.gov Another compound, 4-[bis(9,9-dimethylfluoren-2-yl)amino]benzaldehyde, also displays mechanofluorochromic behavior, indicating that the fluorene moiety can be a key component in designing such smart materials. researchgate.net The ability to alter emission properties through mechanical force opens up applications in pressure sensing, security inks, and data storage.

Tunable Emission and Electrical Properties in Fluorene-Based Copolymers

A significant advantage of using fluorene units in polymers is the ability to tune their optical and electrical properties through copolymerization. 20.210.105 By incorporating different comonomers into the polymer backbone alongside fluorene, researchers can precisely control the resulting material's characteristics, such as the emission color, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and charge transport capabilities. 20.210.105nih.gov

For instance, alternating polyfluorene copolymers have been synthesized where the band gaps were tuned to range from 2.81 to 3.35 eV, resulting in blue-light emission. 20.210.105 The introduction of electron-donating groups can cause a red shift in the emission spectrum, while electron-withdrawing groups can lead to a blue shift. 20.210.105 This fine-tuning is essential for optimizing the performance of organic electronic devices like OLEDs, where different colors and efficient charge injection are required. acs.orgnih.gov

Table 2: Effect of Comonomers on Fluorene-Based Copolymer Properties

| Comonomer Type | Effect on Spectrum | Effect on Energy Levels |

|---|---|---|

| Electron-Donating (e.g., alkoxy) | Red Shift | Slightly decreased HOMO, increased LUMO |

| Electron-Withdrawing (e.g., ester) | Blue Shift | Decrement in both HOMO and LUMO |

| Carbazole | Blue Shift | Increased HOMO, decreased LUMO |

Note: Effects are relative to an unsubstituted poly(fluorene-co-phenylene) polymer. 20.210.105

Fluorene as a Component in Conjugated Polymers and Copolymers

Fluorene is a cornerstone building block for the synthesis of π-conjugated polymers used in a wide array of organic electronic applications. researchgate.net Its rigid, planar structure contributes to good thermal stability and efficient charge transport, while its excellent photophysical properties lead to high luminescence efficiencies. nbinno.comacs.org These characteristics make fluorene-based polymers prime candidates for active layers in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comresearchgate.netresearchgate.net

Design and Synthesis of Fluorene-Containing Conjugated Systems

The primary method for synthesizing fluorene-containing conjugated polymers is through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling reaction being the most prevalent. 20.210.105nih.govresearchgate.net This versatile reaction allows for the copolymerization of fluorene-based monomers (typically dibromo- or diboronic ester-functionalized fluorenes) with a wide variety of other aromatic comonomers. 20.210.105nih.gov

The general synthetic strategy involves reacting a fluorene monomer, such as 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, with a dihalogenated aromatic comonomer in the presence of a palladium catalyst. nih.govresearchgate.net This approach offers a high degree of control over the polymer's final structure and properties. By carefully selecting the comonomers and the substituents at the C-9 position of the fluorene unit, chemists can systematically engineer the polymer's electronic and physical characteristics to meet the demands of specific applications. 20.210.105researchgate.net Other synthetic methods, such as Kumada catalyst-transfer polymerization (KCTP), have also been developed to produce fluorene-based polymers with well-defined molecular weights and low dispersity. scholaris.ca

Impact of Substitution Patterns on Polymer Conformation and π-Conjugation

The substitution at the C9 position of the fluorene unit is a critical design parameter that profoundly influences the physicochemical properties of the resulting polymers. The introduction of aryl groups at this position, such as the 4-methylphenyl group, has a significant impact on the polymer's conformation, which in turn affects its π-conjugation and, consequently, its electronic and photophysical properties.

The torsional or dihedral angle between the fluorene moiety and the 9-aryl substituent is a key determinant of the extent of π-conjugation. A smaller dihedral angle allows for greater orbital overlap and more effective π-conjugation along the polymer backbone. Conversely, a larger dihedral angle, resulting from steric hindrance between the substituent and the fluorene rings, can disrupt this conjugation. In the case of 9-arylfluorenes, the steric interactions between the ortho-hydrogens of the aryl group and the fluorene core force the two aromatic systems out of planarity.

The electronic nature of the substituent on the 9-aryl ring can further modulate these conformational effects. Electron-donating groups, such as the methyl group in the 4-position of the phenyl ring in this compound, can influence the electronic properties of the fluorene core. While direct conjugation between the 9-aryl substituent and the fluorene π-system is generally weak due to the sp³-hybridized C9 carbon, the substituent's electronic character can have an inductive effect.

Computational studies on related N-aryl phenothiazines have shown that the electronic nature of the N-aryl substituent can favor specific conformations. Electron-releasing substituents tend to favor an intra conformation, while electron-withdrawing groups favor an extra conformation. This suggests that the electron-donating methyl group in this compound could influence the conformational preferences in polymers incorporating this monomer.

The table below summarizes the typical influence of different substitution patterns at the 9-position of fluorene on key polymer properties.

| Substituent at 9-position | Typical Dihedral Angle with Fluorene Core | Impact on π-Conjugation | Effect on Electronic Properties |

| Hydrogen | Near-planar | High | Extended conjugation, lower bandgap |

| Alkyl Chains | N/A (sp³ center) | Disrupted at the 9-position | Localized π-system on fluorene |

| Unsubstituted Phenyl | Significant twist | Partially disrupted | Moderate influence |

| 4-Methylphenyl | Significant twist | Partially disrupted | Inductive electron-donating effect |

| Bulky Aryl Groups | Large twist | Highly disrupted | Significant steric hindrance |

It is important to note that while the 9-aryl group itself may not be in full conjugation with the fluorene core, its presence is crucial for preventing the formation of undesirable low-energy green emission bands in polyfluorene-based materials, a phenomenon often attributed to aggregation or excimer formation. The bulky nature of the 9-aryl substituent helps to maintain separation between polymer chains in the solid state, thus preserving the desired blue emission characteristics of the fluorene units.

Fluorene-Based Materials in Photocatalysis

Fluorene and its derivatives have emerged as promising materials in the field of photocatalysis, primarily due to their unique photophysical properties and their ability to generate reactive oxygen species (ROS) upon photoexcitation. These materials are being explored for a variety of applications, including the degradation of organic pollutants in water and air.

The photocatalytic activity of fluorene-based materials stems from their ability to absorb light and transition to an excited state. In this excited state, they can act as photosensitizers, transferring energy to molecular oxygen to generate singlet oxygen (¹O₂), a highly reactive species. Alternatively, they can participate in electron transfer processes to produce other ROS such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

The photodegradation of fluorene itself has been studied, with major photoproducts identified as 9-fluorenone and 9-hydroxyfluorene. researchgate.net This indicates that the fluorene core is susceptible to photo-oxidation, a process that is central to its function in photocatalysis. When incorporated into more complex structures or polymers, the fluorene moiety can act as the photoactive center.

While specific studies on the photocatalytic activity of this compound are not extensively documented, the principles of photocatalysis by fluorene derivatives can be applied. The presence of the 4-methylphenyl group at the 9-position can influence the photocatalytic properties in several ways:

Solubility and Dispersion: The substituent can enhance the solubility and dispersibility of the fluorene-based material in various media, which is crucial for efficient interaction with pollutants in a photocatalytic system.

Electronic Properties: The electron-donating methyl group can subtly modify the electronic properties of the fluorene core, potentially affecting the efficiency of intersystem crossing to the triplet state, which is often a precursor to singlet oxygen generation.

Stability: Substitution at the 9-position can improve the photostability of the fluorene unit, preventing its rapid degradation and prolonging the active lifetime of the photocatalyst.

Research on fluorene-based conjugated organic polymers has shown their ability to facilitate the conversion of oxygen to superoxide radicals for the photocatalytic conversion of pollutants. This highlights the potential of polymers incorporating units like this compound in environmental remediation applications. The general mechanism for the photocatalytic degradation of organic pollutants using a fluorene-based photosensitizer can be summarized in the following table.

| Step | Process | Description |

| 1 | Photoexcitation | The fluorene-based material absorbs a photon of light, promoting an electron to a higher energy level (excited singlet state). |

| 2 | Intersystem Crossing | The excited singlet state can convert to a longer-lived excited triplet state. |

| 3 | Energy Transfer | The excited triplet state transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). |

| 4 | Electron Transfer | The excited state can donate an electron to oxygen to form a superoxide radical anion (O₂⁻), or accept an electron from a water molecule to initiate a cascade that forms hydroxyl radicals (•OH). |

| 5 | Degradation of Pollutants | The generated reactive oxygen species (¹O₂, O₂⁻, •OH) attack and oxidize organic pollutant molecules, breaking them down into smaller, less toxic compounds. |

The development of novel fluorene-based materials, including those with specific substitutions like the 4-methylphenyl group, continues to be an active area of research in the quest for more efficient and robust photocatalysts for environmental applications.

Kinetics and Mechanistic Investigations of Fluorene Core Transformations

Oxidation Reactions of the 9H-Fluorene Moiety

The oxidation of the 9H-fluorene moiety, particularly at the C9 position, is a fundamental transformation that typically yields 9-fluorenone (B1672902). nih.gov This process is of significant interest due to its utility in synthesis and its relevance in understanding the degradation of polycyclic aromatic hydrocarbons. researchgate.netmdpi.com The reaction can be catalyzed by various systems, including copper (II) complexes and manganese oxides, and often proceeds through complex mechanistic pathways. acs.orgacs.orgnih.gov

The oxidation of 9H-fluorene can proceed via a free-radical chain mechanism, a process characterized by three key phases: initiation, propagation, and termination. researchgate.netlibretexts.org In this mechanism, a reactive free radical is generated in the initiation step. This radical then reacts with the fluorene (B118485) molecule in a propagation step, typically by abstracting the weakly acidic hydrogen atom from the C9 position to form a stable, resonance-delocalized fluorenyl radical. mdpi.comwikipedia.org

This fluorenyl radical is a key intermediate that can then react with an oxidizing agent, such as molecular oxygen, to continue the chain reaction. libretexts.orgmdpi.com The propagation phase involves the formation of new radical species that continue the reaction cycle. libretexts.org The process concludes with the termination phase, where two radical species combine to form a stable, non-radical product. libretexts.org Studies involving manganese oxide octahedral molecular sieves (OMS-2) as catalysts have implicated the involvement of lattice oxygen species in such a free-radical chain mechanism. researchgate.net Similarly, the oxidation of fluorene by alkaline hexacyanoferrate(III) is suggested to proceed through the intervention of a free radical. researchgate.net

Key Steps in a Generic Free-Radical Chain Oxidation:

Initiation: Formation of an initial radical species from an initiator or catalyst.

Propagation: The radical abstracts a hydrogen from the C9 position of fluorene, forming a fluorenyl radical. This fluorenyl radical then reacts with an oxidant (e.g., O₂) to form a product and a new radical, which continues the chain.

Termination: Two radicals combine, ending the chain reaction.

Further evidence comes from studies using manganese oxide (OMS-2) catalysts, where kinetic analyses confirm that the breaking of the C–H bond is rate-controlling. nih.govresearchgate.net Such studies often employ the kinetic isotope effect (KIE), which compares the reaction rates of a compound with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium at the C9 position). A significant KIE value, typically as high as 7, indicates that the C–H bond is substantially cleaved during the slowest step of the reaction, which corresponds to a late transition state. researchgate.net Multisite proton-coupled electron transfer (MS-PCET) studies on fluorenyl benzoates also focus on the activation and kinetics of C-H bond cleavage as a central part of the oxidation mechanism. nih.gov

| Catalyst/Oxidant System | Solvent/Medium | Rate-Determining Step | Supporting Evidence |

| Copper(II) Complexes | Pyridine-Methanol | Removal of the 9-proton acs.org | Kinetic studies acs.org |

| Manganese Oxide (OMS-2) | Toluene / Isooctane | C–H bond breaking nih.govresearchgate.net | Kinetic studies, High KIE values suggest a late transition state researchgate.net |

| Hexacyanoferrate(III) | Alkaline | Decomposition of an intermediate complex | Fractional-first order dependence on fluorene concentration researchgate.net |

Single Electron Transfer (SET) Processes in Fluorene Reactions

The fluorene moiety can participate in reactions involving single electron transfer (SET), a process where an electron is transferred one at a time from a donor to an acceptor molecule. Research has demonstrated that deprotonated fluorene, the fluorenyl anion, can serve as a radical initiator by promoting SET under photochemical conditions. rsc.org This capability is leveraged in C-C cross-coupling reactions, where thorough mechanistic trials, including Stern-Volmer experiments, have confirmed the role of photoinduced electron transfer. rsc.org

The efficiency of fluorene in SET processes stems from its ability to form a stable aromatic anion upon deprotonation. wikipedia.org This anion can then donate an electron to a suitable acceptor, initiating a radical cascade. Mechanistic studies have shown that this process can create a network of initiation pathways rather than a single, unique route. rsc.org The reactivity of fluorene-containing radical species has also been observed in other contexts. For example, a borafluorene radical species, formed via a one-electron σ-bond, can initiate a single-electron transfer process to react with substrates like quinone. acs.orgacs.org The oxidation of fluorene with hexacyanoferrate(III) also involves a mechanism where a fluorenyl radical reacts with another oxidant species, consistent with SET principles. researchgate.net

Enantiomerization Kinetics of Chiral 9-Substituted Fluorene Derivatives

Chiral fluorene derivatives, particularly those with a stereocenter at the C9 position, can undergo enantiomerization, the process by which one enantiomer converts into its mirror image, leading to racemization over time. rsc.org The study of these kinetics is crucial for applications where enantiomeric purity is essential, such as in chiral materials or pharmaceuticals. researchgate.net

The kinetics of this process can be investigated by monitoring the change in enantiomeric excess over time at various temperatures. rsc.orgacs.org From these measurements, first-order rate constants for the enantiomerization can be determined. Using the Eyring equation, these rate constants can then be used to calculate the thermodynamic activation parameters for the process, including the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and the Gibbs free energy of activation (ΔG‡). rsc.orgacs.org

For example, detailed kinetic studies have been performed on 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, a chiral derivative with restricted C-C single bond rotation. The first-order rate constants for its enantiomerization were measured in DMSO at temperatures ranging from 297 K to 393 K. rsc.org The resulting thermodynamic parameters provide a quantitative measure of the energy barrier to rotation and the stability of the chiral conformation. rsc.org Generally, racemization can be facilitated by acid or base catalysis, especially for compounds with an acidic proton at the chiral center. rsc.orgstrath.ac.uknih.gov

Thermodynamic Parameters for Enantiomerization of 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene rsc.org

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | 99.7 | kJ mol⁻¹ |

| Activation Entropy (ΔS‡) at 373 K | 37.7 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) at 373 K | 85.6 | kJ mol⁻¹ |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Highly Functionalized Fluorene (B118485) Derivatives

The functionalization of the fluorene core is paramount to tuning its electronic and material properties. Future research will likely focus on developing more efficient and versatile synthetic methodologies to create a diverse library of 9-(4-Methylphenyl)-9H-fluorene derivatives. Current strategies for functionalizing the fluorene skeleton often involve reactions at the C2, C7, and C9 positions. rsc.org

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, which have been instrumental in synthesizing a variety of fluorene-based small molecules, polymers, and conjugated materials. doi.org Techniques such as Suzuki and Sonogashira coupling reactions have been successfully employed to introduce different substituents at the C-2 and C-7 positions of the fluorene core, allowing for the fine-tuning of the molecule's π-conjugation and electronic properties. mdpi.comrsc.org For this compound, this could involve the introduction of electron-donating or electron-accepting groups to the fluorene or the peripheral methylphenyl ring, thereby modulating its HOMO/LUMO energy levels for specific applications.

Furthermore, metal-free synthesis methods are gaining traction as environmentally friendly alternatives. doi.org The development of novel catalyst systems, such as bifunctional ionic liquids, has shown high efficiency in the synthesis of other complex fluorene derivatives and could be adapted for reactions involving this compound. rsc.org Additionally, methods like boron trifluoride-catalyzed reactions present a pathway to highly functionalized and conjugated fluorene derivatives. acs.org

Advanced Computational Approaches for Predictive Materials Design and Discovery

Computational chemistry is poised to play an increasingly vital role in accelerating the design and discovery of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure, photophysical properties, and charge transport characteristics of fluorene derivatives. mdpi.comscientific.netnih.gov

By employing these computational methods, researchers can predict how different functional groups attached to the this compound core will influence its key properties. For instance, DFT calculations can determine the HOMO and LUMO energy levels, which are critical for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comscientific.net Theoretical studies can also elucidate the nature of electronic transitions, helping to design molecules with specific absorption and emission characteristics. researchgate.net

Future research will likely involve the use of more sophisticated computational models to simulate the behavior of these molecules in realistic device environments. This includes modeling intermolecular interactions in the solid state, which significantly impact charge mobility and device performance. High-throughput virtual screening, powered by machine learning algorithms, could be employed to rapidly assess a large number of potential this compound derivatives, identifying the most promising candidates for synthesis and experimental validation. This predictive approach can significantly reduce the time and resources required for the development of new high-performance materials.

The correlation between molecular structure and optoelectronic properties is a key area of investigation. researchgate.net Computational studies can provide valuable insights into structure-property relationships, guiding the rational design of next-generation materials based on the this compound scaffold.

Exploration of New Material Architectures Based on Fluorene Scaffolds for Enhanced Performance

The versatility of the fluorene unit allows for its incorporation into a variety of material architectures, from small molecules to polymers and dendrimers. Future research will explore how these different architectures, built upon the this compound scaffold, can lead to enhanced performance in various applications.

Polymers: Fluorene-based π-conjugated polymers are of significant interest for their applications in OLEDs and other organic electronic devices. doi.orgconsensus.app The this compound moiety can be incorporated as a repeating unit in polymer chains to create materials with high thermal stability, good charge carrier mobility, and excellent fluorescence quantum yields. acs.org The synthesis of copolymers, where this compound is combined with other aromatic units, offers a strategy to fine-tune the emission color and charge transport properties of the resulting material. rsc.orgtpsgc-pwgsc.gc.ca The development of well-defined block and random copolymers can also lead to self-assembly into ordered nanostructures, further enhancing device performance. consensus.app

Dendrimers and Small Molecules: Dendritic and star-shaped molecules based on a fluorene core are another promising area of exploration. These architectures can help to prevent intermolecular aggregation, which often leads to quenching of fluorescence in the solid state. For applications in OLEDs, host materials with a spiro[fluorene-9,9′-xanthene] core have demonstrated high efficiency. ogc.co.jp Similarly, designing and synthesizing novel host materials based on a this compound core could lead to highly efficient blue, green, and yellow phosphorescent OLEDs. ogc.co.jprsc.org

Self-Assembled Materials: The ability of fluorene derivatives to self-assemble into well-ordered structures is a key advantage for creating functional materials. scientific.net By designing this compound derivatives with specific interacting groups, it is possible to control their supramolecular organization and create materials with tailored optical and electronic properties. This approach is particularly relevant for applications in sensors and molecular electronics.

Interdisciplinary Research Integrating Fluorene Chemistry with Other Scientific Domains

The unique properties of the fluorene core, which will be inherent in this compound, make it a versatile platform for interdisciplinary research, extending beyond materials science into areas such as biology, environmental science, and catalysis.

Sensing and Bio-imaging: The high fluorescence quantum yield of many fluorene derivatives makes them excellent candidates for use as fluorescent probes. acs.org Future research could focus on developing this compound-based sensors for the detection of various analytes, including metal ions and explosives. acs.orgresearchgate.net In the biomedical field, functionalized fluorene derivatives can be used for bio-imaging applications, leveraging their photostability and bright emission. nih.govnih.gov

Photocatalysis: Conjugated microporous polymers based on fluorene have been investigated as photocatalysts for hydrogen production from water. acs.org The this compound scaffold could be incorporated into such porous networks to develop new, efficient, and metal-free photocatalytic systems. The photocatalytic degradation of environmental pollutants is another potential application, where the fluorene unit can act as a photosensitizer. nih.govresearchgate.net

Environmental Remediation: The strong adsorption of fluorene onto materials like TiO2 suggests its potential use in environmental remediation. nih.gov Furthermore, the degradation of fluorene by microorganisms is an active area of research, and understanding these pathways could lead to bioremediation strategies for fluorene-contaminated sites. nih.gov While this compound itself would be a pollutant, its derivatives could be designed to interact with and help remove other environmental toxins. Dummy molecularly imprinted membranes using structurally similar compounds have been developed for monitoring fluorene in water, a technique that could be adapted for derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-(4-Methylphenyl)-9H-fluorene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-methylphenyl substituent to the fluorene backbone. Key steps include:

- Step 1 : Bromination of 9H-fluorene at the 9-position using NBS (N-bromosuccinimide) in a radical-initiated reaction .

- Step 2 : Cross-coupling of 9-bromofluorene with 4-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–90°C .

- Optimization : Control reaction temperature (60–90°C) and solvent polarity to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound purified and characterized?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol improves purity .

- Characterization :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion confirmation (expected [M]⁺ at m/z 256.34) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.